Methylconiine

Toxicology Nicotinic pharmacology Acute toxicity

Methylconiine (CAS 35305-13-6; molecular formula C₉H₁₉N; molecular weight 141.25 g/mol) is a naturally occurring piperidine alkaloid found in poison hemlock (Conium maculatum) alongside coniine and γ-coniceine. The (+)-enantiomer, which naturally occurs in small quantities in hemlock, is a colorless, oily liquid with specific rotation [α]D +81.33° at 24.3 °C and boiling point 173–174 °C.

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
CAS No. 35305-13-6
Cat. No. B1214899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylconiine
CAS35305-13-6
Molecular FormulaC9H19N
Molecular Weight141.25 g/mol
Structural Identifiers
SMILESCCCC1CCCCN1C
InChIInChI=1S/C9H19N/c1-3-6-9-7-4-5-8-10(9)2/h9H,3-8H2,1-2H3/t9-/m0/s1
InChIKeyCUBHREGSQFAWDJ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylconiine (CAS 35305-13-6) Procurement Guide: Piperidine Alkaloid Reference Standard and Research Tool


Methylconiine (CAS 35305-13-6; molecular formula C₉H₁₉N; molecular weight 141.25 g/mol) is a naturally occurring piperidine alkaloid found in poison hemlock (Conium maculatum) alongside coniine and γ-coniceine [1]. The (+)-enantiomer, which naturally occurs in small quantities in hemlock, is a colorless, oily liquid with specific rotation [α]D +81.33° at 24.3 °C and boiling point 173–174 °C [2]. As a tertiary amine with a methylated piperidine nitrogen, methylconiine serves as a valuable reference compound for alkaloid chemotaxonomy, nicotinic acetylcholine receptor pharmacology, and forensic toxicology [3].

Methylconiine Selection Rationale: Why Coniine and γ-Coniceine Are Not Interchangeable Analogs


Despite their structural homology as hemlock-derived piperidine alkaloids, methylconiine, coniine, and γ-coniceine exhibit distinct pharmacological and physicochemical profiles that preclude interchangeable use in research applications. Methylconiine contains a tertiary N-methylamine, whereas coniine is a secondary amine; this structural difference alters lipophilicity, receptor binding kinetics, and metabolic stability [1]. Critically, in vitro potency on human fetal muscle-type nicotinic acetylcholine receptors follows a defined rank order—γ-coniceine > (−)-N-methylconiine > (±)-N-methylconiine > (+)-N-methylconiine—while in vivo lethality in mice shows γ-coniceine to be approximately 4.4-fold more toxic than (+)-N-methylconiine [1]. Furthermore, methylconiine exhibits differential effects on spinal reflex blockade compared to coniine and α-coniceine, with each alkaloid producing distinct patterns of autonomic ganglion stimulation and subsequent depression [2]. These quantifiable differences establish methylconiine as a distinct research tool rather than a generic coniine analog.

Methylconiine Quantitative Evidence Guide: Head-to-Head Comparative Data vs. Hemlock Alkaloids


In Vivo Lethality in Mice: (+)-N-Methylconiine Is 4.4× Less Toxic Than γ-Coniceine

In a direct comparative mouse bioassay, the relative lethal doses of γ-coniceine and the N-methylconiine enantiomers demonstrated a clear toxicity gradient. γ-Coniceine was the most lethal compound tested, with an LD50 of 4.4 mg/kg. In contrast, (+)-N-methylconiine exhibited an LD50 of 19.2 mg/kg, representing a 4.4-fold reduction in acute lethality. The rank order of toxicity was γ-coniceine (4.4 mg/kg) > (−)-N-methylconiine (16.1 mg/kg) > (±)-N-methylconiine (17.8 mg/kg) > (+)-N-methylconiine (19.2 mg/kg) [1]. This stereoselective toxicity pattern correlates directly with in vitro nAChR agonist potency.

Toxicology Nicotinic pharmacology Acute toxicity

In Vitro nAChR Agonist Potency: Rank Order Defines Methylconiine's Intermediate Activity

Using cells expressing human fetal muscle-type nicotinic acetylcholine receptors (nAChRs), the relative agonist potencies of γ-coniceine and N-methylconiine enantiomers were determined. The rank order of potency was γ-coniceine > (−)-N-methylconiine > (±)-N-methylconiine > (+)-N-methylconiine [1]. γ-Coniceine demonstrated the highest potency, while (+)-N-methylconiine exhibited the lowest potency among the tested compounds. In separate cell-based assays, N-methylconiine showed EC50 values of 144 µM in TE-671 cells (muscle-type nAChR) and 221 µM in SH-SY5Y cells (neuronal-type nAChR), with maximum activation of 50% and 20%, respectively [2].

Receptor pharmacology Cell-based assays Nicotinic receptors

Spinal Reflex Blockade: N-Methylconiine Shows Distinct Pharmacological Profile vs. Coniine and α-Coniceine

In a comprehensive pharmacological comparison examining coniine, N-methylconiine, and α-coniceine across multiple experimental systems (isolated tissues, anesthetized cats and hens, conscious mice and young chicks), the most pronounced action of all three alkaloids was blockade of spinal reflexes via an action exerted in the spinal cord [1]. However, their peripheral actions on autonomically innervated structures demonstrated differential profiles: each alkaloid produced an initial stimulant effect on autonomic ganglia followed by secondary depression. Large doses of all three alkaloids stimulated skeletal muscle and subsequently caused neuromuscular blockade, though this blocking action differed from that produced by decamethonium or tubocurarine [1].

Neuropharmacology Spinal cord physiology Autonomic pharmacology

Gas Chromatographic Retention: N-Methylconiine Elutes Later Than Coniine Under Standard Conditions

Under gas-liquid chromatographic conditions using a stationary phase of 25% silicone elastomer 301 on celite, the specific retention volumes for coniine, N-methylconiine, and γ-coniceine were determined. Coniine exhibited a specific retention volume of 0.300, while N-methylconiine and γ-coniceine both showed specific retention volumes of 0.355 . This 18.3% increase in retention volume for N-methylconiine relative to coniine reflects the increased molecular interaction with the stationary phase conferred by the N-methyl substituent.

Analytical chemistry Chromatography Alkaloid analysis

Stereochemical Identity: Enantiomer-Specific Optical Rotation Enables Purity Verification

The (+)-enantiomer of N-methylconiine exhibits a specific rotation of [α]D +81.33° at 24.3 °C, while the (−)-enantiomer shows [α]D −81.92° at 20 °C [1]. This nearly mirror-image optical rotation difference of approximately 163° between enantiomers provides a quantitative metric for stereochemical purity verification. The (+)-enantiomer naturally occurs in hemlock in small quantities, whereas the (−)-enantiomer has been obtained from residues remaining after coniine isolation as the hydrobromide [1].

Chiral analysis Quality control Stereochemistry

Structural Distinction: N-Methylation Differentiates Methylconiine from Coniine

Methylconiine (C₉H₁₉N, MW 141.25 g/mol) differs structurally from coniine (C₈H₁₇N, MW 127.23 g/mol) by the presence of an N-methyl group on the piperidine nitrogen [1]. This substitution converts coniine from a secondary amine to a tertiary amine (methylconiine), which alters hydrogen-bonding capacity (methylconiine has 0 hydrogen bond donors vs. 1 for coniine) and lipophilicity [2]. The calculated LogP (XLogP3) for methylconiine is 2.4 [2], whereas coniine's LogP is lower due to the free NH group. The topological polar surface area (TPSA) of methylconiine is 3.2 Ų [2], reflecting minimal polarity.

Structure-activity relationship Alkaloid chemistry Piperidine derivatives

Methylconiine Application Scenarios: Research and Analytical Use Cases Based on Quantitative Evidence


Nicotinic Acetylcholine Receptor Pharmacology: Enantiomer-Specific Potency Studies

Methylconiine enantiomers serve as well-characterized tools for investigating stereoselective nicotinic receptor pharmacology. As demonstrated by Lee et al. (2013), the rank order of in vitro nAChR agonist potency—γ-coniceine > (−)-N-methylconiine > (±)-N-methylconiine > (+)-N-methylconiine—provides a calibrated reference ladder for evaluating novel nicotinic ligands [1]. The 1.19-fold difference in in vivo lethality between (−)- and (+)-enantiomers (16.1 vs. 19.2 mg/kg) enables studies of enantiomer-dependent toxicity mechanisms [1]. Researchers investigating fetal muscle-type nAChR can use methylconiine as a partial agonist with defined EC50 values in TE-671 cells (144 µM) and SH-SY5Y cells (221 µM) [2].

Forensic and Veterinary Toxicology: Hemlock Poisoning Biomarker Development

Methylconiine's distinct gas chromatographic retention profile—specific retention volume of 0.355 on 25% silicone elastomer 301/celite, compared to 0.300 for coniine—enables its use as a diagnostic marker for hemlock (Conium maculatum) ingestion in forensic and veterinary toxicology [1]. The 18.3% retention difference relative to coniine permits chromatographic resolution of these alkaloids in biological matrices. Additionally, the differential lethality profile among hemlock alkaloids (γ-coniceine LD50 = 4.4 mg/kg vs. methylconiine enantiomers LD50 = 16.1–19.2 mg/kg) necessitates compound-specific quantification rather than total alkaloid measurement for accurate exposure assessment [2].

Alkaloid Chemotaxonomy and Natural Product Authentication

Methylconiine occurs naturally in poison hemlock (Conium maculatum) in small quantities as the (+)-enantiomer, with specific rotation [α]D +81.33° at 24.3 °C [1]. This defined stereochemical and optical signature serves as an authenticating marker for plant-derived material versus synthetic preparations. The N-methyl substitution structurally distinguishes methylconiine from the more abundant coniine, providing a chemotaxonomic fingerprint for Conium species identification. Researchers studying piperidine alkaloid biosynthesis in Apiaceae plants require authentic methylconiine reference standards for comparative metabolomic profiling [2].

Neuropharmacology: Spinal Reflex and Autonomic Ganglion Research

Based on the comprehensive pharmacological characterization by Bowman and Sanghvi (1963), methylconiine produces distinct effects on spinal reflex pathways and autonomic ganglionic transmission compared to coniine and α-coniceine [1]. The compound's ability to block spinal reflexes via a direct action in the spinal cord, combined with its biphasic ganglionic effects (initial stimulation followed by secondary depression), makes it a valuable tool for dissecting central versus peripheral nicotinic mechanisms. Researchers studying neuromuscular junction pharmacology can utilize methylconiine's unique neuromuscular blocking pattern, which differs mechanistically from both decamethonium and tubocurarine [1].

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